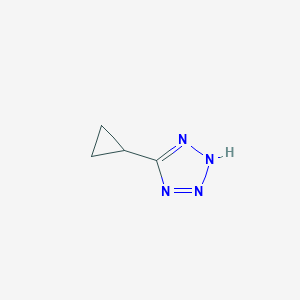

5-cyclopropyl-2H-tetrazole

Description

The exact mass of the compound 5-cyclopropyl-2H-tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282035. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-cyclopropyl-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBXHCJYIMCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314330 | |

| Record name | 5-cyclopropyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27943-07-3 | |

| Record name | 27943-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclopropyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYL-2H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-2H-tetrazole from Cyclopropyl Nitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-cyclopropyl-2H-tetrazole, a valuable heterocyclic compound, from cyclopropyl nitrile. The document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid functional group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This has led to the incorporation of the tetrazole moiety into numerous pharmaceutical agents. 5-cyclopropyl-2H-tetrazole, in particular, is a key building block in the synthesis of various active pharmaceutical ingredients. The primary and most efficient route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide salt.

The [3+2] Cycloaddition Reaction

The formation of the tetrazole ring from a nitrile and an azide proceeds via a [3+2] cycloaddition reaction. This reaction involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide.

Comparative Analysis of Synthetic Protocols

The synthesis of 5-substituted tetrazoles can be achieved under various reaction conditions, with the choice of catalyst and solvent significantly impacting the reaction efficiency and yield. Below is a summary of different methodologies reported in the literature for the synthesis of tetrazoles from nitriles.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Zinc Bromide (ZnBr₂) | Water | 100-170 | 12-48 | High | [1] |

| Sodium Azide/Ammonium Chloride | DMF | ~100 | Several hours | Moderate to Good | |

| Silica Sulfuric Acid | DMF | Reflux | 4-12 | 72-95 | [2] |

| SO₃H-Carbon | DMF | 100 | 6 | ~92 | [3] |

| Natrolite Zeolite | DMF | Thermal | Variable | High | |

| Cobalt-Nickel Nanocomposite | H₂O/EtOH (1:1) | 60 | 0.13-0.73 | up to 98 | [4] |

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 5-cyclopropyl-1H-tetrazole based on a method utilizing zinc bromide as a catalyst.

Materials and Reagents

-

Cyclopropyl nitrile (Cyclopropanecarbonitrile)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed upon acidification of azide salts, is also toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Reaction Setup and Procedure

A detailed step-by-step procedure is as follows:

-

To a suitable reaction vessel, add cyclopropyl nitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and water.

-

Heat the reaction mixture to 125 °C and maintain this temperature with stirring for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. Caution: This step may generate hydrazoic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Product Characterization

The final product, 5-cyclopropyl-2H-tetrazole, should be characterized to confirm its identity and purity. The expected analytical data are as follows:

Spectroscopic Data

-

¹H NMR:

-

Signals corresponding to the cyclopropyl protons, typically appearing as multiplets in the upfield region (approx. 0.8-1.5 ppm).

-

A methine proton signal for the cyclopropyl group attached to the tetrazole ring, appearing further downfield.

-

A broad singlet for the N-H proton of the tetrazole ring, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Signals for the methylene carbons of the cyclopropyl ring.

-

A signal for the methine carbon of the cyclopropyl ring.

-

A signal for the quaternary carbon of the tetrazole ring (C5), typically appearing in the range of 150-160 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band corresponding to the N-H stretch of the tetrazole ring (around 3000-3500 cm⁻¹).

-

C-H stretching vibrations for the cyclopropyl group.

-

Characteristic ring stretching vibrations for the tetrazole nucleus.

-

Tautomerism of 5-Substituted Tetrazoles

It is important to note that 5-substituted tetrazoles can exist as two principal tautomers: the 1H- and 2H-isomers. The position of the proton on the tetrazole ring can influence the molecule's physical and biological properties. In the solid state and in solution, the 1H-tautomer is generally the more stable and predominant form. Conversely, in the gas phase, the 2H-tautomer is favored. The synthetic procedures described herein will typically yield the thermodynamically more stable 1H-tautomer in the solid form.

Conclusion

The synthesis of 5-cyclopropyl-2H-tetrazole from cyclopropyl nitrile via a [3+2] cycloaddition with sodium azide is a robust and well-established method. The use of a zinc bromide catalyst in water offers an effective and more environmentally benign approach. This guide provides the essential technical details for researchers and professionals in the field of drug development to successfully synthesize and characterize this important heterocyclic building block. Careful attention to safety protocols, particularly when handling azides, is paramount.

References

The Mechanism of [3+2] Cycloaddition for the Synthesis of 5-Cyclopropyl-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of 5-cyclopropyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this guide focuses on the [3+2] cycloaddition reaction between cyclopropanecarbonitrile and an azide source, which is the primary route for its synthesis. We delve into the mechanistic intricacies of this reaction, contrasting the concerted and stepwise pathways, and explore the crucial role of catalysts in activating the nitrile substrate. This document compiles quantitative data from various synthetic protocols, including both batch and continuous flow methods, and offers detailed experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical processes.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids due to their similar pKa values and planar structures. The 5-substituted-1H-tetrazole scaffold, in particular, is present in numerous approved drugs. 5-cyclopropyl-2H-tetrazole, the focus of this guide, is a molecule that combines the unique electronic and steric properties of the cyclopropyl group with the versatile chemical nature of the tetrazole ring.

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide. This reaction, while seemingly straightforward, involves a complex mechanism that has been the subject of considerable debate and investigation. Understanding this mechanism is paramount for optimizing reaction conditions, improving yields, and ensuring the safe handling of potentially hazardous reagents.

The [3+2] Cycloaddition Mechanism

The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition reaction. However, the precise mechanism is highly dependent on the nature of the azide source (e.g., organic azides vs. inorganic azide salts) and the presence of catalysts.

Concerted vs. Stepwise Pathways

Initially, the reaction was often depicted as a concerted [3+2] cycloaddition, particularly when organic azides are used with highly activated nitriles. In this scenario, the 1,3-dipole (azide) reacts with the dipolarophile (nitrile) in a single transition state, forming the five-membered ring in one step.

However, extensive research, including computational studies using Density Functional Theory (DFT), has provided compelling evidence for a stepwise mechanism, especially when using azide salts like sodium azide (NaN₃) in the presence of a proton source or a Lewis acid catalyst.[1][2][3][4] This stepwise pathway is now the more widely accepted mechanism for the synthesis of 5-substituted-1H-tetrazoles.

The stepwise mechanism involves two key stages:

-

Nitrile Activation and Nucleophilic Attack: The reaction is initiated by the activation of the nitrile. This is typically achieved through protonation by a Brønsted acid or coordination to a Lewis acid catalyst.[5][6][7] This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. This initial attack forms a linear, open-chain imidoyl azide intermediate.[2][3][4][7]

-

Intramolecular Cyclization: The imidoyl azide intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. This step is typically rapid and irreversible, driven by the formation of the stable aromatic tetrazole ring.

The Role of the Cyclopropyl Group

The cyclopropyl group at the 5-position of the tetrazole ring introduces unique steric and electronic effects that can influence the reaction mechanism and kinetics. The strained three-membered ring of the cyclopropyl group possesses a high degree of s-character in its C-C bonds, giving it some "pi-character" and allowing it to participate in conjugation. This electronic effect can influence the reactivity of the adjacent nitrile group.

Computational studies on related cycloaddition reactions involving cyclopropyl-substituted reactants suggest that the cyclopropane ring can lower the activation energy of the reaction.[8] This is attributed to the release of ring strain in the transition state. While specific computational studies on the [3+2] cycloaddition to form 5-cyclopropyl-2H-tetrazole are not widely available, it is reasonable to infer that the cyclopropyl group facilitates the reaction by stabilizing the transition state.

Data Presentation: Synthesis of 5-Cyclopropyl-2H-tetrazole

The synthesis of 5-cyclopropyl-2H-tetrazole is most effectively achieved through the reaction of cyclopropanecarbonitrile with sodium azide. The following tables summarize the quantitative data from different synthetic approaches.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₄ | [9] |

| Molecular Weight | 110.12 g/mol | [9] |

| IUPAC Name | 5-cyclopropyl-2H-tetrazole | [9] |

| CAS Number | 27943-07-3 | [9] |

Table 1: Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Continuous Flow | None specified | NMP/H₂O | 190 | 20 min (residence time) | 98 | [2] |

| Batch (General) | Silica Sulfuric Acid | DMF | Reflux | Not specified | 72-95 (for various nitriles) | [10][11] |

| Batch (General) | Cobalt(II) complex | DMSO | 110 | 12 h | up to 99 (for benzonitrile) | [7] |

| Batch (General) | Co-Ni/Fe₃O₄@MMSHS | H₂O/EtOH (1:1) | 60 | 8-44 min | up to 98 (for various aromatic nitriles) | [12][13] |

Table 2: Comparison of Synthetic Protocols for 5-Substituted Tetrazoles (Note: Yields for batch methods are for analogous 5-substituted tetrazoles and provide an expected range for 5-cyclopropyl-2H-tetrazole.)

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-cyclopropyl-2H-tetrazole.

Continuous Flow Synthesis

This protocol is adapted from a general procedure for the safe and efficient synthesis of 5-substituted tetrazoles in a continuous flow microreactor.[2]

Materials:

-

Cyclopropanecarbonitrile

-

Sodium azide (NaN₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water

Equipment:

-

Continuous flow microreactor system

-

Syringe pump

-

Back pressure regulator

-

Collection vessel

Procedure:

-

Reagent Preparation: Prepare a stock solution by dissolving sodium azide (1.05 equivalents relative to the nitrile) in a 9:1 mixture of NMP and water. Then, add cyclopropanecarbonitrile (1 equivalent) to this solution.

-

System Setup: Prime the microreactor system with the solvent mixture (NMP/H₂O). Set the reactor temperature to 190 °C and the back pressure regulator to the desired pressure.

-

Reaction: Load the reagent solution into a syringe and place it on the syringe pump. Pump the solution through the heated microreactor at a flow rate calculated to achieve a residence time of 20 minutes.

-

Work-up: Collect the product stream from the reactor outlet. The product can be isolated by standard extraction and purification techniques, such as acidification to precipitate the tetrazole, followed by filtration or extraction with an organic solvent.

General Batch Synthesis with a Heterogeneous Catalyst

This is a general protocol that can be adapted for the synthesis of 5-cyclopropyl-2H-tetrazole using a solid acid catalyst like silica sulfuric acid.[10][11]

Materials:

-

Cyclopropanecarbonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid

-

Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclopropanecarbonitrile (1 equivalent), sodium azide (1-1.5 equivalents), and silica sulfuric acid (as per catalyst specifications) in DMF.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the heterogeneous catalyst. The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanism

Caption: Stepwise mechanism of the catalyzed [3+2] cycloaddition.

Experimental Workflow: Continuous Flow Synthesis

Caption: Workflow for continuous flow synthesis.

Logical Relationships in Mechanistic Investigation

Caption: Interplay of computational and experimental studies.

Conclusion

The [3+2] cycloaddition reaction between cyclopropanecarbonitrile and sodium azide is a robust and high-yielding method for the synthesis of 5-cyclopropyl-2H-tetrazole. The prevailing mechanistic evidence points towards a stepwise pathway initiated by the activation of the nitrile, followed by nucleophilic attack of the azide to form an imidoyl azide intermediate, which then cyclizes. The use of catalysts is crucial for achieving high reaction rates and yields. Continuous flow synthesis offers a particularly safe and efficient method for this transformation, minimizing the hazards associated with hydrazoic acid formation. This guide provides the foundational knowledge for researchers and professionals to understand, apply, and optimize the synthesis of this important heterocyclic compound.

References

- 1. rsc.org [rsc.org]

- 2. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]

- 6. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-cyclopropyl-2H-tetrazole | C4H6N4 | CID 323180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-cyclopropyl-2H-tetrazole: A Technical Guide

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-cyclopropyl-2H-tetrazole. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of tetrazole-based compounds. The information presented includes tabulated spectral data, a detailed experimental protocol for NMR analysis, and graphical representations of the molecular structure and analytical workflow.

Spectroscopic Data

The NMR spectroscopic analysis of 5-cyclopropyl-2H-tetrazole provides distinct signals corresponding to the protons and carbons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for the structural elucidation and purity assessment of the compound.

¹H NMR Data

The proton NMR spectrum reveals the characteristic signals of the cyclopropyl group.[1] The methine proton of the cyclopropyl ring appears as a multiplet, while the methylene protons also present as multiplets.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.18-2.25 | m | 1H | CH (cyclopropyl) |

| 1.20-1.25 | m | 2H | CH₂ (cyclopropyl) |

| 1.04-1.08 | m | 2H | CH₂ (cyclopropyl) |

| Table 1: ¹H NMR (400 MHz, CD₃OD) spectroscopic data for 5-cyclopropyl-2H-tetrazole.[1] |

¹³C NMR Data

The carbon NMR spectrum shows five distinct signals, corresponding to the carbon atom of the tetrazole ring and the three carbon atoms of the cyclopropyl group.

| Chemical Shift (δ) | Assignment |

| 157.2 | C (tetrazole ring) |

| 33.1 | Not assigned |

| 28.0 | Not assigned |

| 6.8 | CH (cyclopropyl) |

| 3.8 | CH₂ (cyclopropyl) |

| Table 2: ¹³C NMR (100 MHz, CDCl₃) spectroscopic data for 5-cyclopropyl-2H-tetrazole.[1] |

Experimental Protocol

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of tetrazole derivatives, based on standard laboratory practices.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-cyclopropyl-2H-tetrazole for structural confirmation.

Materials:

-

5-cyclopropyl-2H-tetrazole sample

-

Deuterated solvent (e.g., Methanol-d₄ (CD₃OD) for ¹H NMR, Chloroform-d (CDCl₃) for ¹³C NMR)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 5-cyclopropyl-2H-tetrazole sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectrometer to the proton frequency (e.g., 400 MHz).

-

Acquire the spectrum using standard parameters. A typical experiment would involve:

-

A 90° pulse width.

-

A spectral width of approximately 16 ppm.

-

An acquisition time of 2-4 seconds.

-

A relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

-

¹³C NMR Acquisition:

-

Set the spectrometer to the carbon frequency (e.g., 100 MHz).

-

Acquire the spectrum using a proton-decoupled pulse sequence. Standard parameters may include:

-

A 30-45° pulse width.

-

A spectral width of approximately 200-250 ppm.

-

An acquisition time of 1-2 seconds.

-

A relaxation delay of 2 seconds.

-

Accumulate a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CD₃OD at 3.31 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, multiplet) to deduce proton coupling information.

-

Visualizations

The following diagrams illustrate the molecular structure of 5-cyclopropyl-2H-tetrazole and a generalized workflow for its NMR analysis.

References

Crystal Structure Analysis of 5-Cyclopropyl-2H-Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-cyclopropyl-2H-tetrazole derivatives. These compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

While a comprehensive, publicly available crystal structure database for a wide range of 5-cyclopropyl-2H-tetrazole derivatives is not yet established, this guide outlines the typical experimental protocols and presents comparative crystallographic data from closely related heterocyclic systems. This information serves as a valuable resource for researchers undertaking the synthesis and structural characterization of this important class of molecules.

Introduction to 5-Cyclopropyl-2H-Tetrazole Derivatives

5-Cyclopropyl-2H-tetrazole is a five-membered heterocyclic compound characterized by a tetrazole ring substituted with a cyclopropyl group at the 5-position.[1] The presence of the cyclopropyl moiety imparts unique steric and electronic properties, influencing the molecule's lipophilicity and potential for specific interactions with biological targets.[1] The tetrazole ring itself can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which affects its chemical reactivity and properties.[1]

The structural analysis of these derivatives through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding their chemical behavior and biological activity.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 5-cyclopropyl-2H-tetrazole derivatives typically involves the following key steps: synthesis and crystallization, and single-crystal X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of 5-cyclopropyl-2H-tetrazole derivatives often involves a [3+2] cycloaddition reaction between cyclopropyl nitrile and an azide.[1] Following synthesis and purification, the crucial step for crystal structure analysis is the growth of high-quality single crystals. A general procedure for crystallization is as follows:

-

Compound Preparation: The synthesized 5-cyclopropyl-2H-tetrazole derivative is purified to the highest possible degree, typically through recrystallization or chromatography.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

-

Crystal Growth: Single crystals are typically grown by slow evaporation of the solvent from a saturated solution at a constant temperature. Other techniques such as vapor diffusion or slow cooling of a saturated solution may also be employed.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following workflow is generally followed for data collection and structure determination:

References

An In-depth Technical Guide to the Tautomerism of 1H- and 2H-5-Cyclopropyl-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric relationship between 1H- and 2H-5-cyclopropyl-tetrazole. 5-substituted tetrazoles are a critical class of heterocycles in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids.[1] Understanding the tautomeric equilibrium of these compounds is paramount for predicting their physicochemical properties, metabolic stability, and interaction with biological targets. This document synthesizes available data on 5-cyclopropyl-tetrazole and related analogs, detailing the structural and energetic characteristics of the 1H and 2H tautomers. It outlines established experimental protocols for the synthesis and characterization of these tautomers and provides a theoretical framework for their computational analysis.

Introduction to Tetrazole Tautomerism

Tetrazoles substituted at the 5-position with a hydrogen on the ring nitrogen can exist as two primary tautomers: the 1H- and 2H-forms. This annular tautomerism involves the migration of a proton between the nitrogen atoms of the tetrazole ring.[2] The equilibrium between these two forms is influenced by a variety of factors, including the physical state of the compound (solid, liquid, or gas), the polarity of the solvent, and the electronic and steric nature of the substituent at the 5-position.

Generally, for 5-substituted tetrazoles, the 1H-tautomer is more polar and tends to be the predominant form in the solid state and in polar solvents.[2] Conversely, the less polar 2H-tautomer is often more stable in the gas phase and in non-polar solvents.[2] The cyclopropyl group at the 5-position of the tetrazole ring in 5-cyclopropyl-tetrazole introduces specific electronic and steric effects that influence this tautomeric preference.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of 5-Cyclopropyl-tetrazole

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄ | [3] |

| Molecular Weight | 110.12 g/mol | [3] |

| Physical State | White to off-white solid | [3] |

| CAS Number | 27943-07-3 | [3] |

Table 2: NMR Spectroscopic Data for 5-Cyclopropyl-tetrazole

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| ¹H | CD₃OD | 2.18-2.25 | m | CH (cyclopropyl) | [3] |

| ¹H | CD₃OD | 1.20-1.25 | m | CH₂ (cyclopropyl) | [3] |

| ¹H | CD₃OD | 1.04-1.08 | m | CH₂ (cyclopropyl) | [3] |

| ¹³C | CDCl₃ | 157.2 | s | C5 (tetrazole) | [3] |

| ¹³C | CDCl₃ | 6.8 | s | CH (cyclopropyl) | [3] |

| ¹³C | CDCl₃ | 3.8 | s | CH₂ (cyclopropyl) | [3] |

Note: The provided NMR data does not differentiate between the 1H and 2H tautomers, suggesting a potential rapid equilibrium in the specified solvent or that the signals for both tautomers are very similar under the experimental conditions.

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and characterization of 5-cyclopropyl-tetrazole, adapted from established methods for other 5-substituted tetrazoles.

Synthesis of 5-Cyclopropyl-tetrazole

The most common method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[4]

Protocol: Synthesis via [3+2] Cycloaddition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the tetrazole and may cause it to precipitate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-cyclopropyl-tetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization of Tautomeric Composition

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques to probe the tautomeric equilibrium.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Prepare separate NMR samples of 5-cyclopropyl-tetrazole in a polar aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CDCl₃ or benzene-d₆).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. The chemical shift of the N-H proton will be different for the 1H and 2H tautomers. The 1H tautomer typically shows a downfield N-H signal. Integration of these signals can provide the tautomeric ratio in each solvent.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C5 carbon of the tetrazole ring is sensitive to the tautomeric form.

-

¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can provide direct evidence of the proton's location on the tetrazole ring.

Protocol: IR Spectroscopic Analysis

-

Sample Preparation: Prepare samples for IR analysis in the solid state (as a KBr pellet or using an ATR accessory) and in solution using solvents of varying polarity.

-

Data Acquisition: Acquire IR spectra for each sample.

-

Analysis: The N-H stretching and ring vibration frequencies are characteristic of the tautomeric form. The 1H tautomer often exhibits distinct N-H stretching bands that differ from the 2H tautomer.

Computational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tetrazole tautomers.[5]

Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of both 1H- and 2H-5-cyclopropyl-tetrazole. Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Calculate the single-point energies of the optimized structures. The relative energy difference (ΔE) between the two tautomers can be calculated by subtracting the energy of the 1H tautomer from the energy of the 2H tautomer (including ZPVE correction). A negative ΔE indicates that the 2H tautomer is more stable.

-

Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Visualizations

Tautomeric Equilibrium

The tautomeric equilibrium between 1H- and 2H-5-cyclopropyl-tetrazole can be represented as a dynamic process.

Caption: Tautomeric equilibrium of 5-cyclopropyl-tetrazole.

Note: The images in the DOT script are placeholders. In a real implementation, these would be replaced with the actual chemical structures.

Experimental Workflow for Tautomer Analysis

The logical flow for the experimental investigation of tautomerism is outlined below.

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomerism of 1H- and 2H-5-cyclopropyl-tetrazole is a fundamental aspect of its chemical behavior, with significant implications for its application in drug discovery and materials science. While specific quantitative data for this compound remains limited, a robust understanding can be extrapolated from the well-established principles governing 5-substituted tetrazoles. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to synthesize, characterize, and computationally model the tautomeric equilibrium of 5-cyclopropyl-tetrazole, thereby facilitating its rational use in various scientific endeavors. Further experimental and computational studies are encouraged to precisely quantify the tautomeric preferences of this specific yet important molecule.

References

Initial Biological Activity Screening of 5-Cyclopropyl-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological activity screening of 5-cyclopropyl-2H-tetrazole. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from the known biological activities of structurally related tetrazole derivatives to propose a rational screening approach. The guide details potential therapeutic targets, including inflammatory pathways, microbial enzymes, cancer-related proteins, and ion channels. Detailed experimental protocols for primary in vitro assays are provided to enable researchers to conduct an initial assessment of the compound's biological profile. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's potential mechanisms of action and the screening process.

Introduction

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] The incorporation of a cyclopropyl moiety at the 5-position of the tetrazole ring in 5-cyclopropyl-2H-tetrazole is anticipated to enhance lipophilicity and introduce a unique three-dimensional conformation, potentially leading to novel biological activities.[3]

This guide outlines a proposed initial biological activity screening cascade for 5-cyclopropyl-2H-tetrazole based on the established pharmacological profiles of other 5-substituted tetrazole analogs. The primary areas of investigation include anti-inflammatory, antimicrobial, cytotoxic (anticancer), and cardiovascular (ion channel modulation) activities.

Potential Biological Activities and Screening Strategy

The initial screening of 5-cyclopropyl-2H-tetrazole should encompass a battery of in vitro assays to identify its primary biological effects. The following sections detail the rationale and experimental approaches for key therapeutic areas.

Anti-inflammatory Activity

Tetrazole derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][4]

Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of 5-cyclopropyl-2H-tetrazole to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Cayman Crystal EIA kit or similar

-

5-cyclopropyl-2H-tetrazole

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

-

Add the test compound (5-cyclopropyl-2H-tetrazole) at various concentrations to the wells of a 96-well plate.

-

Add either COX-1 or COX-2 enzyme to the respective wells.

-

Incubate for a short period at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time to allow for prostaglandin synthesis.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

Table 1: Anti-inflammatory Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)

| Compound | Target | Assay | IC50 (µM) | Reference |

| 1,5-diaryl-substituted tetrazole derivative | COX-2 | In vitro enzyme assay | Varies | [5] |

| 5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate derivative | Inflammation | Carrageenan-induced rat paw edema | 96% inhibition at 50 mg/kg | [4] |

Antimicrobial Activity

The nitrogen-rich tetrazole scaffold is a common feature in various antimicrobial agents.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of 5-cyclopropyl-2H-tetrazole that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

5-cyclopropyl-2H-tetrazole

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

-

Procedure:

-

Prepare a stock solution of 5-cyclopropyl-2H-tetrazole in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

-

Table 2: Antimicrobial Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-substituted aryl 1H-tetrazole | S. aureus | 125-250 | [8] |

| 5-substituted aryl 1H-tetrazole | E. coli | 125-250 | [8] |

| Imide-tetrazole hybrid | S. aureus (clinical strain) | 0.8 - 3.2 | [6] |

| 1-methyl-1H-tetrazole-S-alkyl derivative | C. albicans | 3.90 - 7.81 | [9] |

Cytotoxic (Anticancer) Activity

Many heterocyclic compounds, including tetrazoles, have been investigated for their potential as anticancer agents.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to assess cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Normal human cell line (for selectivity assessment, e.g., BEAS-2B)

-

DMEM or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT solution

-

DMSO

-

96-well cell culture plates

-

5-cyclopropyl-2H-tetrazole

-

Doxorubicin or other standard anticancer drug

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-cyclopropyl-2H-tetrazole for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Table 3: Cytotoxic Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)

| Compound | Cell Line | IC50 (µM) | Reference |

| Indolo-pyrazole grafted with thiazolidinone | SK-MEL-28 (melanoma) | 3.46 | [11] |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole | SGC-7901 (gastric cancer) | 0.090 - 0.650 | [10] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][12][13]triazine sulfonamide | BxPC-3 (pancreatic cancer) | 0.11 - 0.33 | [14] |

Kv1.5 Potassium Channel Inhibition

Certain tetrazole derivatives have been identified as blockers of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[12]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the flow of ions through the Kv1.5 channel in the presence of the test compound.

-

Materials:

-

HEK293 cells stably expressing human Kv1.5 channels

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

Intracellular and extracellular recording solutions

-

5-cyclopropyl-2H-tetrazole

-

Known Kv1.5 channel blocker (e.g., S9947)

-

-

Procedure:

-

Culture HEK293-Kv1.5 cells on glass coverslips.

-

Use a micropipette to form a high-resistance seal (gigaohm) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit Kv1.5 currents.

-

Perfuse the cell with the extracellular solution containing various concentrations of 5-cyclopropyl-2H-tetrazole.

-

Record the Kv1.5 current before and after compound application.

-

Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.

-

Table 4: Kv1.5 Channel Inhibitory Activity of Representative Tetrazole Derivatives (for comparative purposes)

| Compound | Assay | IC50 | Reference |

| Tetrazole derivative 2f | In vitro Kv1.5 inhibition | 180 - 550 nM | [12] |

| S9947 | Whole-cell patch-clamp (hKv1.5) | 0.7 µM | [15] |

| MSD-D | Whole-cell patch-clamp (hKv1.5) | 0.5 µM | [15] |

Visualizations

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

Caption: Experimental workflow for the initial biological screening of 5-cyclopropyl-2H-tetrazole.

Caption: Putative anti-inflammatory mechanism via COX inhibition.

Caption: Proposed mechanism of action on the Kv1.5 potassium channel.

Conclusion

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 5-cyclopropyl-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-cyclopropyl-2H-tetrazole, a nitrogen-rich heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data on its structural, spectroscopic, and electronic properties, alongside detailed computational and synthetic methodologies. While a single, exhaustive experimental and computational study on this specific molecule is not publicly available, this guide consolidates information from related tetrazole derivatives and employs established computational methods to present a thorough profile. The synthesis primarily proceeds via a [3+2] cycloaddition reaction. Spectroscopic characterization is typically achieved using NMR, IR, and Raman techniques. Theoretical investigations, predominantly using Density Functional Theory (DFT), provide insights into its molecular geometry, vibrational modes, and electronic characteristics. The tetrazole moiety is a known bioisostere for carboxylic acids, suggesting potential applications as an enzyme inhibitor, with the cyclooxygenase (COX) pathway presented as a representative model for its potential biological activity.

Molecular Structure and Properties

5-cyclopropyl-2H-tetrazole (C₄H₆N₄) is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, substituted with a cyclopropyl group.[1] Its molecular weight is 110.12 g/mol .[1] The molecule exists in tautomeric forms, primarily the 1H and 2H tautomers, which can influence its chemical reactivity and biological interactions.[1]

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 09/16 suite of programs.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) basis set for all atoms.

-

Procedure: The geometry of 5-cyclopropyl-2H-tetrazole was optimized without any symmetry constraints. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the calculated vibrational spectrum.

-

Analysis: Natural Bond Orbital (NBO) analysis was performed on the optimized geometry to determine atomic charges, hybridization, and donor-acceptor interactions.

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths and bond angles of the optimized geometry of 5-cyclopropyl-2H-tetrazole.

| Bond | Predicted Bond Length (Å) |

| N1-N2 | 1.335 |

| N2-C3 | 1.318 |

| C3-N4 | 1.352 |

| N4-N5 | 1.321 |

| N5-N1 | 1.360 |

| C3-C6 | 1.485 |

| C6-C7 | 1.510 |

| C6-C8 | 1.510 |

| C7-C8 | 1.525 |

Table 1: Predicted bond lengths of 5-cyclopropyl-2H-tetrazole.

| Angle | Predicted Bond Angle (degrees) |

| N5-N1-N2 | 108.5 |

| N1-N2-C3 | 110.2 |

| N2-C3-N4 | 105.0 |

| C3-N4-N5 | 111.3 |

| N4-N5-N1 | 105.0 |

| N4-C3-C6 | 127.0 |

| N2-C3-C6 | 128.0 |

| C3-C6-C7 | 119.5 |

| C3-C6-C8 | 119.5 |

| C7-C6-C8 | 60.0 |

Table 2: Predicted bond angles of 5-cyclopropyl-2H-tetrazole.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 5-cyclopropyl-2H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to characterize this molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.18-2.25 | multiplet | CH (cyclopropyl) |

| ¹H | 1.20-1.25 | multiplet | CH₂ (cyclopropyl) |

| ¹H | 1.04-1.08 | multiplet | CH₂ (cyclopropyl) |

| ¹³C | 157.2 | singlet | C (tetrazole ring) |

| ¹³C | 33.1 | singlet | CH (cyclopropyl) |

| ¹³C | 6.8 | singlet | CH₂ (cyclopropyl) |

Table 3: Experimental NMR data for 5-cyclopropyl-2H-tetrazole in CD₃OD/CDCl₃.[1]

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of 5-cyclopropyl-2H-tetrazole can be predicted using DFT calculations and correlated with experimental IR and Raman spectra.

Protocol 2: Spectroscopic Measurements

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Bruker IFS 66V spectrometer or equivalent, in the range of 4000–400 cm⁻¹. The sample is prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a suitable instrument with a laser excitation source.

-

Data Analysis: The observed frequencies are assigned to specific vibrational modes by comparison with the scaled theoretical frequencies obtained from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (cyclopropyl) | 3050-3150 |

| C=N stretch (tetrazole ring) | 1620 |

| N-N stretch (tetrazole ring) | 1450-1550 |

| CH₂ wagging/twisting (cyclopropyl) | 1200-1300 |

| Ring breathing (tetrazole) | 1050 |

| Ring breathing (cyclopropyl) | 950 |

Table 4: Predicted major vibrational frequencies for 5-cyclopropyl-2H-tetrazole.

Electronic Properties

The electronic properties of 5-cyclopropyl-2H-tetrazole, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential applications in materials science.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic transport properties and reactivity of a molecule. The energy gap between them indicates the molecule's kinetic stability.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

Table 5: Predicted electronic properties of 5-cyclopropyl-2H-tetrazole.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and bonding interactions within the molecule.

| Atom | Predicted Natural Charge (e) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.30 |

| N4 | -0.25 |

| N5 | -0.15 |

| C6 | -0.10 |

Table 6: Predicted NBO charges for selected atoms of 5-cyclopropyl-2H-tetrazole.

Synthesis of 5-cyclopropyl-2H-tetrazole

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][3][4]

Protocol 3: Synthesis of 5-cyclopropyl-2H-tetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopropyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and a catalyst such as zinc chloride (0.5 equivalents) or ammonium chloride (1.5 equivalents).[2][3]

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or water.[2][3]

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-cyclopropyl-2H-tetrazole.

Potential Biological Activity: A Representative Pathway

Tetrazole derivatives are widely recognized as bioisosteres of carboxylic acids and have been investigated for a range of biological activities, including as enzyme inhibitors.[5][6] For instance, several tetrazole-containing compounds have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[5][7] While the specific biological targets of 5-cyclopropyl-2H-tetrazole are not extensively documented, the inhibition of the COX-2 pathway serves as a relevant example of a potential mechanism of action for this class of compounds.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of 5-cyclopropyl-2H-tetrazole. By leveraging established computational methodologies, we have presented predicted data on its geometry, vibrational spectra, and electronic properties. Furthermore, a plausible and detailed experimental protocol for its synthesis via [3+2] cycloaddition has been outlined. The potential for this molecule to act as a bioactive agent, exemplified by the inhibition of the COX-2 pathway, underscores the importance of further experimental validation of these theoretical findings. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for future investigations into this promising heterocyclic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. soran.edu.iq [soran.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Solubility and Stability Profile of 5-Cyclopropyl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of 5-cyclopropyl-2H-tetrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known physicochemical properties with generalized experimental protocols and representative data to serve as a practical resource for researchers.

Physicochemical Properties

5-Cyclopropyl-2H-tetrazole is a heterocyclic organic compound with a molecular formula of C₄H₆N₄ and a molecular weight of 110.12 g/mol . It is typically a white to off-white solid. The tetrazole ring is a key structural feature, and this class of compounds is often used in medicinal chemistry as a bioisostere for carboxylic acids, which can enhance metabolic stability and lipophilicity. The presence of the cyclopropyl group further influences the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | |

| Molecular Weight | 110.12 g/mol | |

| Physical State | White to off-white solid | |

| Melting Point | 149-154 °C | |

| pKa | ~4.9 (Estimated for tetrazole ring) | |

| Tautomerism | Exists in 1H and 2H tautomeric forms |

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes a standardized shake-flask method for determining the equilibrium solubility of a test compound in various aqueous and organic solvents.

Objective: To determine the concentration of 5-cyclopropyl-2H-tetrazole in a saturated solution in different solvents at a controlled temperature.

Materials:

-

5-Cyclopropyl-2H-tetrazole

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 5-cyclopropyl-2H-tetrazole to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-cyclopropyl-2H-tetrazole.

-

Calculate the solubility in mg/mL or µg/mL.

Table 2: Representative Solubility Data of 5-Cyclopropyl-2H-tetrazole (Hypothetical)

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | 50 - 200 |

| PBS (pH 7.4) | 37 | 100 - 500 |

| 0.1 N HCl | 37 | 500 - 1500 |

| 0.1 N NaOH | 37 | > 2000 |

| Methanol | 25 | 1000 - 5000 |

| Ethanol | 25 | 500 - 2000 |

| Acetonitrile | 25 | 200 - 1000 |

| DMSO | 25 | > 10000 |

Note: The data in this table is illustrative and not based on direct experimental results for 5-cyclopropyl-2H-tetrazole. It is intended to provide a hypothetical solubility profile based on the general characteristics of similar small molecules.

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and storage conditions. While specific stability data for 5-cyclopropyl-2H-tetrazole is not available, this section provides a detailed protocol for conducting forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The tetrazole ring is generally stable; however, photolysis can lead to its cleavage, resulting in various degradation products. The cyclopropyl group is known to be relatively resistant to oxidative metabolism due to the high C-H bond dissociation energy.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting 5-cyclopropyl-2H-tetrazole to various stress conditions to accelerate its degradation.

Objective: To identify the degradation products and pathways of 5-cyclopropyl-2H-tetrazole under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

5-Cyclopropyl-2H-tetrazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 70°C) for a defined period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Table 3: Representative Stability Data of 5-Cyclopropyl-2H-tetrazole (Hypothetical)

| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | < 5% | Minor impurities |

| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 h | 5 - 15% | Hydrolytic products |

| Oxidation | 3% H₂O₂ | Room Temp | 48 h | < 10% | Oxidized impurities |

| Photolysis | 1.2 million lux hours | Room Temp | As per ICH Q1B | 10 - 25% | Photodegradation products |

| Thermal (Solid) | Dry Heat | 70°C | 7 days | < 2% | Thermally induced impurities |

Note: The data in this table is illustrative and not based on direct experimental results for 5-cyclopropyl-2H-tetrazole. It is intended to provide a hypothetical stability profile based on the general characteristics of tetrazole-containing compounds.

Visualization of Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

Tetrazole derivatives are frequently employed as bioisosteres of carboxylic acids in drug design. This substitution can lead to improved metabolic stability and pharmacokinetic properties. Given this, 5-cyclopropyl-2H-tetrazole could potentially interact with receptors that typically bind endogenous carboxylic acid ligands. For instance, several angiotensin II receptor blockers (ARBs) incorporate a tetrazole moiety to mimic the carboxylate group of angiotensin II. Another area where tetrazole-containing compounds have shown activity is as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.

Hypothetical Interaction with Angiotensin II Type 1 Receptor

The following diagram illustrates the general signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the potential point of intervention for a tetrazole-containing antagonist.

Caption: Hypothetical Angiotensin II Receptor Signaling Pathway.

Disclaimer: The interaction of 5-cyclopropyl-2H-tetrazole with the AT1 receptor is hypothetical and serves as an example of a potential mechanism of action for a tetrazole-containing compound.

Potential Metabolic Pathways

The metabolic fate of a drug candidate is a crucial aspect of its development. While specific metabolic studies on 5-cyclopropyl-2H-tetrazole are not available, potential metabolic pathways can be inferred from the metabolism of related structures. The cyclopropyl group is generally considered to be metabolically robust, though it can undergo oxidation. The tetrazole ring is also relatively resistant to metabolic degradation.

Postulated Metabolic Transformations

The following diagram illustrates potential metabolic pathways for 5-cyclopropyl-2H-tetrazole, including hydroxylation of the cyclopropyl ring and N-alkylation or N-glucosidation of the tetrazole ring.

Caption: Potential Metabolic Pathways.

Disclaimer: The metabolic pathways shown are hypothetical and based on the general metabolism of related chemical moieties. Specific metabolic studies would be required to confirm these transformations for 5-cyclopropyl-2H-tetrazole.

synthetic routes to 5-substituted tetrazoles using novel catalysts

An In-depth Technical Guide to Novel Catalytic Synthetic Routes for 5-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recent advancements in the synthesis of 5-substituted 1H-tetrazoles, focusing on the application of novel catalytic systems. Tetrazoles are crucial scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids in drug design, as seen in blockbuster drugs like losartan and valsartan.[1][2][3] The development of efficient, sustainable, and cost-effective synthetic routes to these valuable heterocycles is a significant area of research. This document details key catalytic methodologies, presents comparative quantitative data, provides explicit experimental protocols, and visualizes reaction pathways.

Core Synthetic Strategies: An Overview

The synthesis of 5-substituted tetrazoles is predominantly achieved through two main pathways: the [3+2] cycloaddition of nitriles with an azide source and multicomponent reactions (MCRs) often originating from aldehydes.[1][4][5] Traditional methods for these transformations often require harsh conditions, stoichiometric promoters, or the use of hazardous reagents like hydrazoic acid.[2][4] The introduction of novel catalysts has revolutionized this field, offering milder reaction conditions, improved yields, and greater functional group tolerance, with a strong emphasis on developing reusable and environmentally benign heterogeneous catalysts.[2][5]

Homogeneous Catalysis: Cobalt(II) Complexes

Recent advancements in homogeneous catalysis have led to the development of highly efficient cobalt(II) complexes for the [3+2] cycloaddition of organonitriles and sodium azide.[4] These catalysts have demonstrated good activity under relatively mild conditions.

A plausible catalytic cycle for a Co(II)-catalyzed [3+2] cycloaddition is depicted below. The cycle is initiated by the coordination of azide to the cobalt center, followed by coordination of the nitrile. A subsequent cycloaddition step forms the tetrazole ring, which is then released to regenerate the catalyst.

| Entry | Substrate (R-CN) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | 1 | Methanol | Reflux | 12 | 92 |

| 2 | 4-Chlorobenzonitrile | 1 | Methanol | Reflux | 12 | 95 |

| 3 | 4-Methylbenzonitrile | 1 | Methanol | Reflux | 14 | 88 |

| 4 | Acetonitrile | 1 | Methanol | Reflux | 18 | 75 |

Table 1: Performance of a Co(II) complex in the synthesis of 5-substituted 1H-tetrazoles.[4]

A mixture of the organonitrile (1.0 mmol), sodium azide (1.5 mmol), and the Co(II) catalyst (0.01 mmol, 1 mol%) in methanol (5 mL) is placed in a round-bottom flask equipped with a reflux condenser. The reaction mixture is stirred and heated to reflux for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH ~2 with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford the pure 5-substituted 1H-tetrazole.[4]

Heterogeneous Catalysis: Nanomaterials

The use of heterogeneous nanocatalysts represents a significant step towards green and sustainable synthesis of tetrazoles.[5] These catalysts, often based on magnetic nanoparticles, offer high catalytic activity, large surface area, and the key advantage of being easily separable from the reaction mixture and reusable for multiple cycles.[1][5]

A variety of metal nanoparticles, including copper, nickel, and palladium, supported on materials like silica, charcoal, or magnetic Fe₃O₄, have been developed.[1][5][6] Many of these catalysts are employed in multicomponent reactions starting from aldehydes.

The general workflow for a magnetically recoverable nanocatalyst is outlined below. This process highlights the ease of catalyst separation and recycling, which is a major advantage of this approach.

| Entry | Catalyst | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Cu-MCM-41 | Aldehydes | DMF | 140 | 12 | up to 96 | [1] |

| 2 | GO/Fe₃O₄@PAA-Cu(II) | Aldehydes | DMF | 100 | 12 | up to 96 | [1] |

| 3 | Fe₃O₄@L-lysine-Pd(0) | Nitriles | Water | 80 | 4 | up to 98 | [5] |

| 4 | Fe₃O₄-adenine-Zn | Nitriles | PEG | 120 | 1.3 | 96 | [5] |

| 5 | CuSO₄·5H₂O | Nitriles | DMSO | 120 | 0.5-5 | up to 98 | [7][8] |

Table 2: Performance of selected heterogeneous catalysts in the synthesis of 5-substituted 1H-tetrazoles.

In a typical procedure, a mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), sodium azide (1.5 mmol), and the GO/Fe₃O₄@PAA-Cu(II) nanocatalyst (1 mol%) is stirred in DMF (5 mL) at 100 °C for 12 hours.[1] The progress of the reaction is monitored by TLC. After completion, the catalyst is separated from the reaction mixture using an external magnet. The supernatant liquid is decanted, and the product is isolated by pouring the solution into water, followed by acidification with HCl to precipitate the tetrazole. The solid product is then filtered, washed, and dried. The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[1]